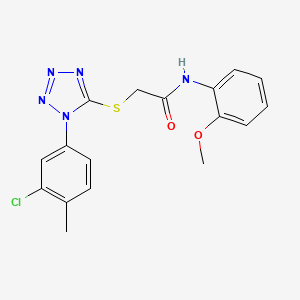
2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a member of the tetrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Formula and Characteristics
- Molecular Formula : C13H11ClN6OS2
- Molecular Weight : 366.85 g/mol
- CAS Number : 370092-42-5
The compound features a tetrazole ring, a chlorinated aromatic moiety, and a methoxy-substituted phenyl group, contributing to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Density | 1.62 g/cm³ |
| pKa | 7.35 |
Antitumor Activity
Research indicates that compounds containing tetrazole and thiazole rings exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating several thiazole derivatives, the compound demonstrated an IC50 value comparable to known chemotherapeutics like doxorubicin. The presence of the chlorinated phenyl group was found to enhance its cytotoxicity by improving cell membrane permeability and interaction with target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression. The following mechanisms have been proposed:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may inhibit key signaling pathways (e.g., MAPK/ERK) that are crucial for tumor growth and survival.
- Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins (like Bcl-2), it promotes programmed cell death.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of the tetrazole ring is essential for enhancing antitumor activity.
- Substitution patterns on the aromatic rings significantly influence potency; for instance, electron-donating groups (like methoxy) at specific positions increase biological activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other tetrazole derivatives:
| Compound Name | Structure Features | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Tetrazole + Thiazole | 1.61 | Antitumor |
| Compound B | Tetrazole + Phenyl | 1.98 | Antimicrobial |
| This Compound | Tetrazole + Chlorophenyl + Methoxy | <1.50 | Antitumor |
This comparative analysis illustrates that the incorporation of specific substituents can significantly enhance biological activity.
Propriétés
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-11-7-8-12(9-13(11)18)23-17(20-21-22-23)26-10-16(24)19-14-5-3-4-6-15(14)25-2/h3-9H,10H2,1-2H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDFDONJCNSIFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














